((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13ClF3NO4S |
|---|---|
Molecular Weight |
359.75 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1 |
InChI Key |
IGSDVRVGWMUAPT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanism and Outcomes
The nitration proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing nitro group placement. The product, 4-nitro-2-chloro-5-(trifluoromethyl)benzene, is isolated in >95% purity after sodium hydroxide washing.
| Parameter | Traditional Method | Patent Method |
|---|---|---|
| Nitrating Agent | H₂SO₄/HNO₃ | Acetic anhydride/HNO₃ |
| Temperature | 40–50°C | 10–15°C |
| Isomer Impurities | High (15–20%) | Low (<5%) |
| Yield | 75–80% | 92–95% |
This method reduces isomer formation and operational risks compared to conventional mixed-acid nitration.
Reduction to 4-Chloro-3-(Trifluoromethyl)Aniline
The nitro group is reduced to an amine using a FeCl₃·6H₂O/hydrazine hydrate system, avoiding iron powder waste.
Optimized Reduction Protocol
Performance Metrics
- Yield : 80–85% after hot filtration and solvent evaporation.
- Purity : >99% by HPLC.
- Waste Reduction : Eliminates iron sludge by 100% compared to Fe⁰-based methods.
This approach enhances safety and sustainability while maintaining high efficiency.
Diazotization and Sulfonyl Chloride Formation
The aniline intermediate is converted to 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride via diazotization and sulfonation.
Stepwise Procedure
- Diazotization : Treat 4-chloro-3-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C.
- Sulfonation : Bubble SO₂ gas through the diazonium salt solution with CuCl catalysis.
- Isolation : Extract sulfonyl chloride using dichloromethane.
Critical Parameters
- SO₂ Stoichiometry : 1.2 equivalents to prevent over-sulfonation.
- Catalyst Loading : 5 mol% CuCl.
- Yield : 70–75% (estimated from analogous reactions).
Coupling with L-Valine
The sulfonyl chloride reacts with L-valine under basic conditions to form the target sulfonamide.
Reaction Optimization
- Base : 2 equivalents NaOH.
- Solvent : THF/water (3:1 v/v).
- Temperature : 0°C → room temperature.
- Duration : 12–18 hours.
Yield and Purity
- Crude Yield : 90–95%.
- Purified Yield : 85–88% after recrystallization (ethanol/water).
- Purity : >99% (HPLC, GC-MS).
Purification and Characterization
Final purification employs recrystallization or column chromatography. Structural validation uses:
- NMR : ¹H/¹³C/¹⁹F spectra confirm substituent positions.
- MS : ESI-MS m/z 359.75 [M+H]⁺.
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
Comparative Analysis of Methods
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
One of the primary applications of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is its role as a c-KIT kinase inhibitor. Research has shown that compounds related to this sulfonyl derivative exhibit significant potency against c-KIT wild-type and various drug-resistant mutant forms. For instance, a study identified a related compound that demonstrated single-digit nanomolar potency against c-KIT mutants, suggesting its potential as a therapeutic candidate for gastrointestinal stromal tumors (GISTs) .
1.2 Antitumor Activity
The compound has been evaluated for its antitumor efficacy in preclinical models. In vivo studies indicated that it could effectively inhibit tumor growth in models expressing c-KIT mutations, which are typically resistant to conventional therapies like imatinib. The favorable pharmacokinetic profile observed in these studies further supports its potential as a new treatment option .
Enhancing Peptide Properties
2.1 Hydrophobicity Modification
Another significant application of this compound is its ability to enhance the local hydrophobicity of peptides. This property can be crucial in developing peptide-based therapeutics, where increased hydrophobicity may improve stability and bioavailability. The synthesis of various trifluoromethylthiolated amino acids, including this sulfonyl derivative, has been reported to yield peptides with enhanced properties .
Case Studies
4.1 In Vivo Efficacy
A notable case study involved the administration of this compound in animal models bearing tumors with c-KIT mutations. The results indicated a marked reduction in tumor size compared to control groups, highlighting the compound's potential as an effective therapeutic agent .
4.2 Synthesis and Characterization
The synthesis of this compound has been documented through various methodologies aimed at optimizing yield and purity for research applications. Techniques involving trifluoromethylation and sulfonamide formation have been explored to enhance the efficiency of synthesis processes .
Mechanism of Action
The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards certain biological targets, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural Modifications
Chloro vs. Bromo Substitution :
highlights a study where the chlorine atom in N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives was replaced with bromine to enhance lipophilicity. The brominated analogs (e.g., N-{4-[(4-bromophenyl)sulfonyl]phenyl} derivatives ) exhibited clogP values above the average of similar compounds, correlating with improved antimicrobial activity. In contrast, the trifluoromethyl group in the target compound introduces both lipophilic (-CF₃) and electron-withdrawing effects , which may synergistically enhance membrane permeability and target binding compared to simpler halogenated analogs .- Trifluoromethyl vs. Methyl/Phenyl Groups: Compounds like tau-fluvalinate () and fluvalinate incorporate valine backbones but feature cyano(3-phenoxyphenyl)methyl or 2-chloro-4-trifluoromethylphenyl substituents. These modifications prioritize insecticidal activity via sodium channel modulation.
Pharmacological and Agrochemical Relevance
Antimicrobial Potential
The target compound’s sulfonyl-valine scaffold shares similarities with N-acyl-L-valine derivatives (), which demonstrated antimicrobial and antibiofilm activity. While the brominated analogs in showed MIC values ranging from 2.5–1024 µg/mL , the trifluoromethyl group in the target compound may offer broader-spectrum efficacy due to enhanced stability and resistance to metabolic degradation .
Cancer Therapeutics
Sorafenib Tosylate (), a kinase inhibitor, incorporates a 4-chloro-3-(trifluoromethyl)phenyl urea moiety. Though distinct in backbone structure, this highlights the pharmacological relevance of the chloro-CF₃-phenyl motif in drug design, particularly for targeting hydrophobic enzyme pockets. The target compound’s sulfonyl-valine structure could be explored for similar kinase inhibition or prodrug applications .
Sulfonyl vs. Carbamate/Ester Linkages
Compounds like ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate () utilize carbamate linkages for agrochemical activity.
Data Table: Comparative Properties of Key Compounds
*clogP values estimated via computational modeling or experimental data. †Inferred from structural similarity to brominated analogs in .
Biological Activity
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is a synthetic compound that combines the amino acid valine with a sulfonyl group and a trifluoromethylated aromatic moiety. This unique structure endows the compound with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClF₃NO₄S
- Molar Mass : 359.75 g/mol
- Density : 1.457 g/cm³
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, allowing for better interaction with biological membranes and proteins .
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly proteins and enzymes involved in various biological pathways. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways.
In Vitro Studies
Recent studies have explored the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For example, acridine derivatives have shown notable anti-cancer activity in vitro, suggesting that structural modifications like those present in this compound could yield similar effects .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| WRL-68 | 86 | Moderate Cytotoxicity |
| Caco2 | - | - |
| MCF-7 | - | - |
| PC-3 | - | - |
Case Studies
- c-KIT Inhibition : A study identified related compounds that inhibit c-KIT kinase effectively, showing promise as therapeutic agents for GISTs. These findings suggest that this compound could be further investigated for similar inhibitory properties against c-KIT and other kinases involved in cancer progression .
- Fluorinated Compounds in Drug Development : Research into fluorinated compounds has highlighted their importance in enhancing bioavailability and potency. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic profiles, which could be beneficial for this compound in drug development contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, sulfonyl chloride intermediates (e.g., 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride) can react with L-valine under basic conditions (e.g., NaHCO₃) in anhydrous solvents like dichloromethane. Optimization includes controlling stoichiometry (1:1.2 molar ratio of L-valine to sulfonyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize side products. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high yield (70–85%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹H/¹³C NMR to verify sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) and L-valine backbone (δ 3.4–3.6 ppm for α-CH).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–410).
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation <5% over 24 hours at 4°C in pH 7.4 buffer. For long-term storage, lyophilize and store at -20°C under inert gas (argon). Pre-formulation studies using thermal gravimetric analysis (TGA) confirm thermal stability up to 150°C .
Advanced Research Questions
Q. How does the sulfonyl group in this compound influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that the sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr in hydrolases). Competitive inhibition assays (IC₅₀ determination) using fluorogenic substrates (e.g., para-nitrophenyl esters) quantify binding affinity. Replace the sulfonyl group with carbonyl or phosphoryl analogs to assess SAR—loss of activity in analogs confirms sulfonyl’s critical role .
Q. What strategies resolve discrepancies in bioactivity data across different cell lines or in vivo models?
- Methodological Answer : Cross-validate using orthogonal assays:
- In vitro : Compare IC₅₀ values in HEK293 (epithelial) vs. HepG2 (hepatic) cells under standardized hypoxia/normoxia conditions.
- In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution) in rodent models identifies bioavailability bottlenecks.
- Metabolomics : LC-MS/MS detects metabolite interference (e.g., sulfonate cleavage products) that may explain variability .
Q. How can deuterium isotope effects be leveraged to study the compound’s metabolic pathways?
- Methodological Answer : Synthesize deuterated analogs (e.g., L-valine-⁴,⁴,⁴-d₃) and track deuterium retention via MS during hepatic microsome incubation. Isotope effects (kH/kD >1.5) indicate rate-limiting steps (e.g., CYP450-mediated oxidation). Pair with stable isotope tracing (¹³C-glucose) to map carbon flux in metabolic networks .
Q. What computational tools predict the compound’s potential off-target effects?
- Methodological Answer : Use chemoproteomics platforms (e.g., CETSA or thermal shift assays) to identify off-target protein binding. Machine learning models (e.g., DeepChem) trained on PubChem BioAssay data predict kinase or GPCR interactions. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact via sealed systems (e.g., Schlenk lines for anhydrous reactions). For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Waste must be segregated (halogenated waste stream) and disposed via licensed contractors .
Data Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized for consistent in vivo studies?
- Methodological Answer : Implement quality control (QC) checkpoints:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
